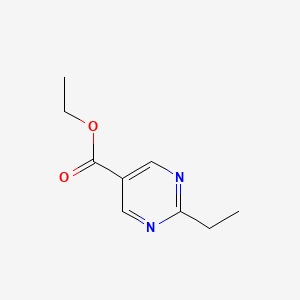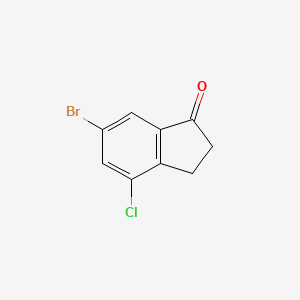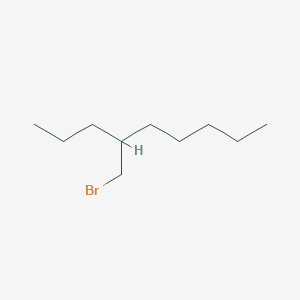
4-(Bromomethyl)nonane
説明
“4-(Bromomethyl)nonane” is a chemical compound that contains a total of 31 bond(s). There are 10 non-H bond(s) and 6 rotatable bond(s). It consists of 21 Hydrogen atom(s), 10 Carbon atom(s), and 1 Bromine atom(s) - a total of 32 atom(s) .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s), including 10 non-H bond(s) and 6 rotatable bond(s) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a potential chemical reaction involving “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Cyclization Reactions
4-(Bromomethyl)nonane derivatives are utilized in cyclization reactions. For example, the reduction of 5-(bromomethyl)cycloheptene leads to the formation of bicyclo[3.2.1]octane, a compound with potential applications in organic synthesis (Maccorquodale & Walton, 1989).
Synthesis of Triazole-Containing Spiro Dilactones
3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones, a derivative of this compound, are used in the efficient synthesis of triazole-containing spiro dilactones. These multifunctional compounds are produced in almost quantitative yields and have potential applications in medicinal chemistry (Ghochikyan et al., 2016).
Organoboron Compounds and Rearrangements
Bromination of 3-borabicyclo[3.3.1]nonane compounds, which can be derived from this compound, leads to significant rearrangements. These reactions are important in the field of organoboron chemistry and are used to produce various boron-containing compounds with potential applications in organic synthesis (Vasilyev et al., 1982).
Ether Cleavage
B-bromo-9-borabicyclo[3.3.1]nonane, a derivative of this compound, is used for the cleavage of ethers. This reagent offers a selective and efficient method for ether cleavage in organic synthesis (Bhatt, 1978).
Synthesis of Alkenes
The haloboration reaction of B-bromo-9-borabicyclo[3.3.1]nonane with alkynes leads to the formation of 2-bromo-1-alkenes. This process is a key step in the synthesis of various alkenes and showcases the utility of this compound derivatives in organic synthesis (Hara et al., 1983).
Conformational Studies
Studies on the conformation of compounds derived from this compound, such as 2,4-dioxabicyclo[3.3.1]nonane, provide insights into their structural characteristics. Such information is crucial for understanding the behavior of these compounds in various chemical reactions (Peters et al., 1979).
作用機序
Target of Action
Brominated compounds like 4-(bromomethyl)nonane are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .
Mode of Action
This compound, as a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in this compound can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
It’s worth noting that brominated compounds like this compound are often used as intermediates in the synthesis of more complex organic molecules, which can participate in various biochemical pathways .
Pharmacokinetics
As a brominated compound, its bioavailability and pharmacokinetics would likely depend on the specific biological system and the chemical modifications it undergoes .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes. As an intermediate in organic synthesis, its primary role is to facilitate the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions are exceptionally mild and tolerant to various functional groups .
Safety and Hazards
特性
IUPAC Name |
4-(bromomethyl)nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURUMLOCADGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



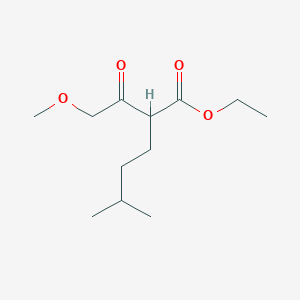
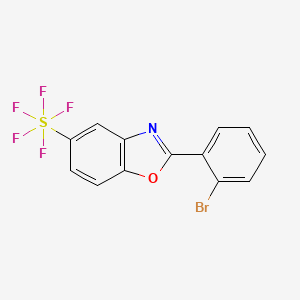
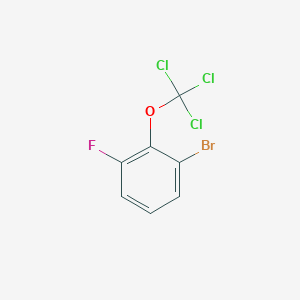
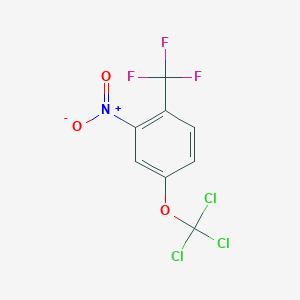
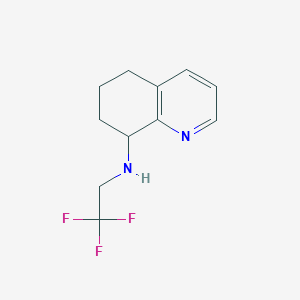
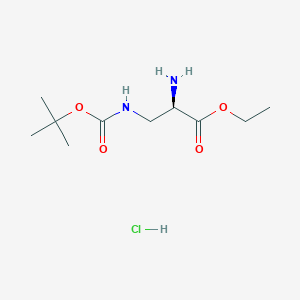
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
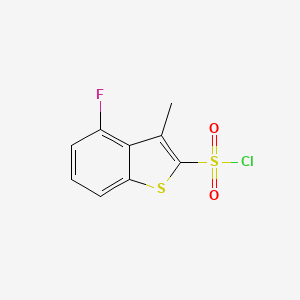
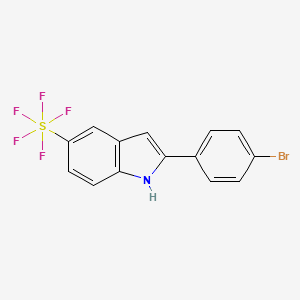
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
